molecular formula C18H16FN3O3S2 B2583054 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide CAS No. 922969-23-1

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Cat. No. B2583054
CAS RN: 922969-23-1
M. Wt: 405.46
InChI Key: CYSYBZTVORHNJZ-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide, also known as Compound A, is a synthetic compound that has recently gained attention in the field of scientific research. This compound has been shown to have potential applications in various fields such as pharmacology, biochemistry, and physiology.

Scientific Research Applications

Detection Techniques in Chemical and Biological Sciences

Research into sensitive and selective detection techniques for toxic benzenethiols versus biologically active aliphatic thiols highlights the design of a reaction-based fluorescent probe that employs an intramolecular charge transfer pathway. This probe allows for the discrimination of thiophenols over aliphatic thiols, demonstrating its potential for environmental and biological sciences applications (Wang et al., 2012).

Advanced Materials Development

A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties reveals materials with high thermal stability, low dielectric constants, and significant transparency. These polyamides demonstrate the potential for various applications in the materials science field, including electronics and coatings (Liu et al., 2013).

Heterocyclic Synthesis in Medicinal Chemistry

The exploration of acetoacetanilides in heterocyclic synthesis presents a method for the expedited synthesis of thienopyridines and other fused derivatives. This research underscores the versatility of such compounds in developing new therapeutic agents (Harb et al., 2006).

PI3 Kinase Inhibition for Cancer Therapy

A novel p110alpha inhibitor identified through chemical library screening demonstrates significant potential as a cancer therapeutic agent. The compound showed promising results in inhibiting cell proliferation in vitro and tumor growth in a mouse model, highlighting the role of selective p110alpha inhibitors in cancer treatment (Hayakawa et al., 2007).

Development of Anticonvulsant Agents

Research into azoles incorporating a sulfonamide moiety for anticonvulsant applications reveals several compounds with protective effects against induced convulsion. This study demonstrates the therapeutic potential of such compounds in addressing convulsive disorders (Farag et al., 2012).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-14-3-5-15(6-4-14)27(24,25)11-1-2-17(23)22-18-21-16(12-26-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSYBZTVORHNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

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